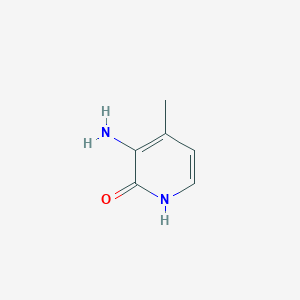

3-Amino-4-methylpyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-3-8-6(9)5(4)7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEPRGDZYVJETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595461 | |

| Record name | 3-Amino-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-54-9 | |

| Record name | 3-Amino-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylpyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 3-Amino-4-methylpyridin-2-ol, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document is structured to provide not only detailed, step-by-step protocols but also the underlying chemical rationale for the methodological choices, ensuring a deep understanding for researchers, scientists, and professionals in the field of drug development. We will explore multiple synthetic strategies, including pathways originating from substituted pyridines and de novo ring formation, with a focus on reaction mechanisms, experimental conditions, and analytical characterization.

Introduction and Strategic Overview

This compound, existing in tautomeric equilibrium with 3-amino-4-methyl-2(1H)-pyridone, is a valuable building block in the synthesis of various pharmacologically active compounds. Its utility stems from the presence of multiple functional groups on the pyridine core, allowing for diverse downstream derivatization. The strategic design of its synthesis is paramount to achieving high yields and purity, which are critical for applications in drug discovery.

This guide will dissect three primary and scientifically validated synthetic routes:

-

Pathway A: A multi-step synthesis commencing with the commercially available 2-Amino-4-methylpyridine.

-

Pathway B: A convergent approach centered on the construction of a 3-cyano-4-methyl-2-pyridone intermediate followed by a key reduction step.

-

Pathway C: An elegant route employing the Hofmann or Curtius rearrangement from a 4-methyl-2-oxo-pyridine-3-carboxamide or its corresponding carboxylic acid precursor.

Each pathway will be presented with a logical flow, from the selection of starting materials to the final product, emphasizing the causality behind the chosen reagents and conditions.

Pathway A: Synthesis from 2-Amino-4-methylpyridine

This pathway leverages a readily available starting material and proceeds through a series of classical aromatic transformations. The overall strategy involves the conversion of the 2-amino group to a hydroxyl group, followed by regioselective nitration at the C-3 position and subsequent reduction.

Mechanistic Rationale

The initial diazotization of 2-amino-4-methylpyridine is a standard method to generate a diazonium salt, which is an excellent leaving group and can be readily displaced by a hydroxyl group upon hydrolysis. The subsequent nitration of the resulting 2-hydroxy-4-methylpyridine is directed to the C-3 and C-5 positions due to the ortho, para-directing nature of the hydroxyl group. Careful control of reaction conditions is necessary to favor the desired 3-nitro isomer. The final step is a standard reduction of the nitro group to an amine, which can be achieved through various methods, with catalytic hydrogenation being a common and clean choice.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound from 2-Amino-4-methylpyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4-methylpyridine

-

To a stirred solution of 2-amino-4-methylpyridine (10.8 g, 0.1 mol) in 10% aqueous sulfuric acid (100 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the mixture is stirred at the same temperature for 1 hour.

-

The reaction mixture is then slowly heated to 80 °C and maintained at this temperature until the evolution of nitrogen gas ceases (approximately 2-3 hours).

-

The solution is cooled to room temperature and neutralized with a saturated solution of sodium carbonate until a pH of 7-8 is reached.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-hydroxy-4-methylpyridine.

Step 2: Synthesis of 3-Nitro-4-methylpyridin-2-ol

-

To a mixture of fuming nitric acid (30 mL) and concentrated sulfuric acid (20 mL), cooled to 0 °C, 2-hydroxy-4-methylpyridine (10.9 g, 0.1 mol) is added portion-wise, ensuring the temperature does not exceed 10 °C.[1]

-

The reaction mixture is then stirred at room temperature for 4 hours.

-

The mixture is carefully poured onto crushed ice (200 g) with vigorous stirring.

-

The resulting yellow precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 3: Synthesis of this compound

-

A suspension of 3-nitro-4-methylpyridin-2-ol (15.4 g, 0.1 mol) in ethanol (200 mL) is placed in a hydrogenation vessel.

-

Palladium on charcoal (10% Pd, 0.5 g) is added as a catalyst.

-

The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is absorbed.

-

The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The residue is recrystallized from ethanol/water to yield pure this compound.

Pathway B: Synthesis via 3-Cyano-4-methyl-2-pyridone

This pathway involves the initial construction of the pyridone ring through a cyclization reaction, followed by the chemical reduction of a nitrile group to the desired amine. This approach is highly convergent and can provide good overall yields.

Mechanistic Rationale

The synthesis of the 3-cyano-4-methyl-2-pyridone intermediate is typically achieved through a base-catalyzed condensation reaction between a β-ketoester, such as ethyl acetoacetate, and cyanoacetamide.[2] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration. The subsequent reduction of the nitrile group can be accomplished using various reducing agents. Catalytic hydrogenation is a common method, although chemical reducing agents like lithium aluminum hydride or sodium borohydride in the presence of a cobalt(II) chloride catalyst can also be effective.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via a 3-Cyano-4-methyl-2-pyridone intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Cyano-4-methyl-2-pyridone

-

To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added ethyl acetoacetate (13.0 g, 0.1 mol) followed by cyanoacetamide (8.4 g, 0.1 mol).

-

The reaction mixture is heated under reflux with stirring for 6 hours.[3]

-

The mixture is then cooled, and the resulting precipitate is collected by filtration.

-

The solid is dissolved in water (100 mL) and acidified with acetic acid to a pH of 5-6.

-

The precipitated product is filtered, washed with water, and dried to give 3-cyano-4-methyl-2-pyridone.

Step 2: Synthesis of this compound

-

In a round-bottom flask, 3-cyano-4-methyl-2-pyridone (13.4 g, 0.1 mol) is dissolved in a mixture of acetic acid (100 mL) and concentrated sulfuric acid (5 mL).

-

Platinum(IV) oxide (0.2 g) is added, and the mixture is hydrogenated in a Parr apparatus at 50 psi of hydrogen for 24 hours.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with aqueous ammonia.

-

The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford this compound.

Pathway C: Synthesis via Hofmann or Curtius Rearrangement

This advanced pathway offers an elegant method to introduce the amino group at the C-3 position through a rearrangement reaction. The choice between the Hofmann and Curtius rearrangement depends on the availability of the starting materials and the desired reaction conditions.

Mechanistic Rationale

The Hofmann rearrangement involves the treatment of a primary amide, in this case, 4-methyl-2-oxo-pyridine-3-carboxamide, with bromine and a strong base.[4][5] This generates an N-bromoamide intermediate, which upon deprotonation, rearranges to form an isocyanate with the loss of a bromide ion. The isocyanate is then hydrolyzed in the aqueous basic medium to the corresponding amine with the loss of carbon dioxide.

The Curtius rearrangement starts with a carboxylic acid, 4-methyl-2-oxo-pyridine-3-carboxylic acid, which is converted to an acyl azide.[6][7][8][9] Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form the same isocyanate intermediate as in the Hofmann rearrangement. Subsequent hydrolysis yields the desired this compound. A key advantage of the Curtius rearrangement is that it can often be performed under milder and non-aqueous conditions if the isocyanate is trapped with an alcohol to form a carbamate, which can then be hydrolyzed.

Experimental Workflow Diagram

Caption: Convergent synthesis of this compound via Hofmann and Curtius rearrangements.

Detailed Experimental Protocol (Hofmann Rearrangement)

-

A solution of sodium hydroxide (8.0 g, 0.2 mol) in water (40 mL) is cooled to 0 °C. Bromine (8.0 g, 0.05 mol) is added dropwise with stirring, maintaining the temperature below 10 °C, to form a solution of sodium hypobromite.

-

4-Methyl-2-oxo-pyridine-3-carboxamide (8.3 g, 0.05 mol) is added to the cold hypobromite solution, and the mixture is stirred at 0-5 °C for 1 hour.

-

The reaction mixture is then slowly heated to 70-80 °C and maintained at this temperature for 1 hour.

-

After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 7.

-

The precipitated product is collected by filtration, washed with a small amount of cold water, and recrystallized from water to give this compound.

Data Summary and Comparison

| Pathway | Starting Material(s) | Key Intermediates | Reagents & Conditions | Advantages | Disadvantages |

| A | 2-Amino-4-methylpyridine | 2-Hydroxy-4-methylpyridine, 3-Nitro-4-methylpyridin-2-ol | NaNO₂, H₂SO₄; HNO₃, H₂SO₄; H₂, Pd/C | Readily available starting material; well-established reactions. | Multi-step; potential for isomeric impurities during nitration. |

| B | Ethyl acetoacetate, Cyanoacetamide | 3-Cyano-4-methyl-2-pyridone | NaOEt; H₂, PtO₂ or other reducing agents | Convergent; good yields for cyclization. | Reduction of nitrile on a pyridone ring can be challenging. |

| C | 4-Methyl-2-oxo-pyridine-3-carboxamide or -carboxylic acid | Isocyanate | Br₂, NaOH (Hofmann); DPPA or SOCl₂/NaN₃ (Curtius) | Elegant and direct introduction of the amino group. | Starting materials may require synthesis; use of hazardous reagents (azides, bromine). |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. Pathway A offers a traditional and robust approach, while Pathway B provides a more convergent strategy. Pathway C, through the Hofmann or Curtius rearrangement, represents a more advanced and elegant method for the synthesis of this important heterocyclic building block. This guide provides the necessary technical details and scientific rationale to enable researchers to select and execute the most suitable synthesis for their specific needs in the pursuit of novel drug discovery and development.

References

-

Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ([Link])

- Preparation method of 3-amino-4-methylpyridine. CN104356057A. ()

-

On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ([Link])

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. ([Link])

-

Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. ([Link])

-

Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. ([Link])

-

3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. ([Link])

-

3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. ([Link])

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1. ()

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. ([Link])

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. ([Link])

-

ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ([Link])

-

The Curtius Rearrangement of Some Organic Azides: A DFT Mechanistic Study. ResearchGate. ([Link])

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. ([Link])

-

On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ([Link])

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. ([Link])

-

Curtius rearrangement. Wikipedia. ([Link])

-

Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC. ([Link])

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. ([Link])

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. ([Link])

-

Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin. Almac. ([Link])

Sources

- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idk.org.rs [idk.org.rs]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Key Building Block in Modern Pharmaceuticals

Sources

- 1. 3-Amino-4-methylpyridine | 3430-27-1 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 4. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 5. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 3-Amino-4-picoline | C6H8N2 | CID 137935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-4-methylpyridine 97 3430-27-1 [sigmaaldrich.com]

Spectroscopic Profile of 3-Amino-2-hydroxy-4-picoline: A Predictive and Comparative Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental to its identification, characterization, and application. This guide provides an in-depth, predictive analysis of the spectroscopic data for 3-Amino-2-hydroxy-4-picoline. As of the latest literature review, publicly available experimental spectroscopic data for this specific compound is limited. Therefore, this guide leverages a robust, comparative approach, drawing on empirical data from structurally analogous compounds and established principles of spectroscopic theory to forecast the spectral behavior of 3-Amino-2-hydroxy-4-picoline. This predictive framework, grounded in scientific integrity, offers a valuable resource for anticipating the outcomes of spectroscopic analyses and guiding future experimental work.

The structural features of 3-Amino-2-hydroxy-4-picoline, namely the pyridine ring substituted with an amino group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position, will dictate its unique spectroscopic fingerprint. The electronic effects and spatial arrangement of these substituents create a distinct chemical environment that can be probed by various spectroscopic techniques.

Molecular Structure and Predicted Spectroscopic Behavior

The logical starting point for predicting the spectroscopic properties of 3-Amino-2-hydroxy-4-picoline is a thorough analysis of its molecular structure. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing pyridine ring, along with the presence of the methyl group, will significantly influence the electron distribution and, consequently, the spectroscopic output.

Figure 1: Molecular Structure of 3-Amino-2-hydroxy-4-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Amino-2-hydroxy-4-picoline are based on the analysis of substituent effects on the pyridine ring.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data for 3-Amino-2-hydroxy-4-picoline:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H-5 | 6.5 - 7.0 | Doublet | 5 - 7 | The proton at the 5-position is expected to be downfield due to the anisotropic effect of the pyridine ring. It will likely appear as a doublet due to coupling with the H-6 proton. |

| H-6 | 7.5 - 8.0 | Doublet | 5 - 7 | The proton at the 6-position is adjacent to the nitrogen atom, which is strongly deshielding. This will result in a downfield shift. It will appear as a doublet due to coupling with the H-5 proton. |

| -CH₃ | 2.0 - 2.5 | Singlet | N/A | The methyl protons will appear as a singlet. Its chemical shift will be influenced by the adjacent amino and hydroxyl groups. In 3-amino-4-methylpyridine, the methyl protons are observed around 2.16 ppm.[1] |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | N/A | The chemical shift of the amino protons can vary depending on the solvent and concentration. They are expected to appear as a broad singlet due to quadrupole broadening and exchange with solvent protons. For 2-amino-4-methylpyridine, the amino protons are observed at 4.68 ppm.[1] |

| -OH | 9.0 - 11.0 | Broad Singlet | N/A | The hydroxyl proton is expected to be significantly downfield and will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and temperature. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred for observing exchangeable protons (-NH₂ and -OH) as they are less likely to undergo rapid exchange with the solvent. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) due to its chemical inertness and single, sharp signal.

¹³C NMR Spectroscopy: A Predictive Analysis

The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments. The electron-donating and -withdrawing effects of the substituents will cause significant shifts in the positions of the carbon signals of the pyridine ring.

Predicted ¹³C NMR Data for 3-Amino-2-hydroxy-4-picoline:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C-2 | 155 - 165 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| C-3 | 130 - 140 | The carbon attached to the amino group will also be deshielded, but to a lesser extent than C-2. |

| C-4 | 140 - 150 | The carbon with the methyl group will be downfield. For 3-amino-4-methylpyridine, aromatic carbons are predicted to be in the range of 110-150 ppm.[1] |

| C-5 | 110 - 120 | This carbon is expected to be the most upfield of the aromatic carbons. |

| C-6 | 145 - 155 | The carbon adjacent to the ring nitrogen will be strongly deshielded. |

| -CH₃ | 15 - 25 | The methyl carbon will appear in the typical aliphatic region. In 3-amino-4-methylpyridine, the methyl carbon is predicted to be around 15-25 ppm.[1] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-Amino-2-hydroxy-4-picoline in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 3-Amino-2-hydroxy-4-picoline will show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C=N bonds.

Predicted IR Absorption Bands for 3-Amino-2-hydroxy-4-picoline:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (amino) | 3300 - 3500 | Medium, Doublet | Asymmetric & Symmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (methyl) | 2850 - 3000 | Medium | Stretching |

| C=C & C=N (aromatic ring) | 1500 - 1650 | Strong | Stretching |

| N-H (amino) | 1580 - 1650 | Medium | Bending (Scissoring) |

| C-O (hydroxyl) | 1200 - 1300 | Strong | Stretching |

Causality in Experimental Choices: The choice of sampling technique is crucial. For solid samples, a KBr pellet or ATR (Attenuated Total Reflectance) is commonly used. ATR is often preferred as it requires minimal sample preparation. A background spectrum of the empty sample holder (or pure solvent if in solution) must be recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid 3-Amino-2-hydroxy-4-picoline directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-2-hydroxy-4-picoline, the molecular weight is 124.14 g/mol .

Predicted Mass Spectrometry Data for 3-Amino-2-hydroxy-4-picoline:

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 124 | Molecular ion peak. |

| [M-CH₃]⁺ | 109 | Loss of a methyl radical. |

| [M-OH]⁺ | 107 | Loss of a hydroxyl radical. |

| [M-NH₂]⁺ | 108 | Loss of an amino radical. |

| [M-HCN]⁺ | 97 | Loss of hydrogen cyanide from the pyridine ring. |

Causality in Experimental Choices: Electron Ionization (EI) is a common technique for small molecules that often produces a rich fragmentation pattern, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause fragmentation and is useful for confirming the molecular weight.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

Figure 3: A generalized workflow for mass spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and its substituents contain chromophores that will absorb UV radiation.

Predicted UV-Vis Absorption for 3-Amino-2-hydroxy-4-picoline:

| Electronic Transition | Predicted λmax (nm) | Rationale |

| π → π | 220 - 280 | These transitions are characteristic of aromatic systems. The presence of auxochromes (-NH₂ and -OH) is expected to cause a bathochromic (red) shift to longer wavelengths. |

| n → π | 280 - 350 | This transition involves the non-bonding electrons on the nitrogen and oxygen atoms. It is typically of lower intensity than the π → π* transition. |

Causality in Experimental Choices: The choice of solvent is important as it can influence the position of the absorption maxima. Polar solvents can interact with the solute and alter the energy of the electronic transitions. A baseline correction with the pure solvent is necessary to obtain an accurate spectrum of the analyte.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 3-Amino-2-hydroxy-4-picoline in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

References

- BenchChem. (2025). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Amino-4-picoline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 3-Amino-4-picoline. NIST Chemistry WebBook. [Link]

-

CHIMIA. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

-

ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. [Link]

-

ResearchGate. (n.d.). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]

-

ResearchGate. (n.d.). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Jonas, E., & Kuhn, S. (2023). NMR shift prediction from small data quantities. Journal of Cheminformatics, 15(1), 1-10. [Link]

-

Rull, H., Fischer, M., & Kuhn, S. (2023). NMR shift prediction from small data quantities. Journal of Cheminformatics, 15(1), 86. [Link]

-

Al-Majidi, S. M., & Al-Amiery, A. A. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521. [Link]

-

Analyst. (2020). Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). An experimental and theoretical study of molecular structure and vibrational spectra of 3-and 4-pyridineboronic acid molecules by density functional theory calculations. [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. [Link]

-

Royal Society of Chemistry. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

-

Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]

-

ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). [Link]

-

Jonas, E., & Kuhn, S. (2019). Rapid prediction of NMR spectral properties with quantified uncertainty. Journal of Cheminformatics, 11(1), 1-13. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Amino-4-methylpyridin-2-ol in Organic Solvents for Pharmaceutical Development

Abstract: 3-Amino-4-methylpyridin-2-ol is a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) where substituted pyridine scaffolds are prevalent.[1][2] Despite its relevance, publicly available quantitative data on its solubility in organic solvents is scarce. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the critical physicochemical properties of the molecule, including its pronounced tautomerism, which governs its interaction with various solvent classes. This guide furnishes detailed, field-proven experimental protocols for both isothermal saturation and spectrophotometric methods, enabling research teams to generate reliable solubility data essential for process development, purification, and formulation.

Physicochemical Characterization and Tautomerism: The Key to Understanding Solubility

The solubility behavior of this compound is dictated by its molecular structure. The molecule features a pyridine ring substituted with three key functional groups: an amino group (-NH₂), a methyl group (-CH₃), and a hydroxyl group (-OH). This combination imparts a high degree of polarity and a significant capacity for hydrogen bonding.

A crucial characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[3][4] In the case of this compound, this equilibrium is a dominant factor in its chemical behavior.

Tautomeric equilibrium of the target molecule.

The pyridone (or amide) tautomer is significantly stabilized by intermolecular hydrogen bonding and is generally the predominant form, especially in polar solvents and the solid state.[3][5] This has profound implications for solubility:

-

Hydrogen Bonding: The molecule is both a strong hydrogen bond donor (via the N-H groups of the amine and the pyridone) and a hydrogen bond acceptor (via the carbonyl oxygen and the ring nitrogen).

-

Polarity: The presence of the carbonyl group in the pyridone tautomer creates a large dipole moment, rendering the molecule highly polar.

Based on this structure, we can predict its general solubility behavior using the "like dissolves like" principle. The high polarity and extensive hydrogen bonding capability suggest that this compound will be most soluble in polar solvents and least soluble in nonpolar solvents.

Predicting Solubility Across Organic Solvent Classes

To rationalize solvent selection for experimental studies, it is useful to categorize them. The dissolution of a solute is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a polar, hydrogen-bonding solute like this compound, this balance is most favorable in polar solvents.

Predicted solubility based on solvent class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the amine and pyridone functionalities, leading to high solubility .

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments and can accept hydrogen bonds, but they do not donate them. They will readily interact with the N-H groups of the solute. Good to high solubility is anticipated, though perhaps slightly less than in protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The energy required to break the strong solute-solute interactions (crystal lattice energy) will not be compensated by the weak solute-solvent interactions. Therefore, low to negligible solubility is expected.

Experimental Protocols for Solubility Determination

Protocol 1: Isothermal Saturation Method (Shake-Flask)

This method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[7] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound at a constant temperature.[8]

Workflow Diagram:

Workflow for the Isothermal Saturation Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a sealed, screw-cap glass vial. An excess is confirmed by the presence of visible, undissolved solid throughout the experiment.

-

Causality: Using an excess of solid ensures that the solution becomes saturated and remains so at equilibrium.

-

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Causality: A long equilibration time is critical to ensure the dissolution rate equals the precipitation rate, defining true thermodynamic solubility.[7]

-

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed sample vial.

-

Causality: Filtration is essential to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification (Gravimetric Analysis):

-

a. Weigh the vial containing the clear filtrate to determine the mass of the solution.

-

b. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.

-

c. Weigh the vial again to determine the mass of the residual solid solute.

-

-

Calculation: Calculate the solubility, typically in mg/mL or g/100 mL.

-

Solubility (mg/mL) = (Mass of residual solid in mg) / (Volume of solvent used in mL)

-

Protocol 2: UV-Vis Spectrophotometric Method

This method is a high-throughput alternative, particularly useful for compounds with a strong chromophore, and requires less material than the gravimetric method.[9][10]

Step-by-Step Methodology:

-

Generate a Calibration Curve:

-

a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

b. Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.[10]

-

c. Measure the absorbance of each standard solution at the λmax.

-

d. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve. The resulting linear equation (y = mx + c) will be used for quantification.

-

-

Prepare Saturated Solution: Follow steps 1-5 from the Isothermal Saturation Method protocol.

-

Dilution: Accurately dilute the clear, saturated filtrate with the pure solvent to an extent that the absorbance falls within the linear range of the calibration curve. Record the dilution factor precisely.

-

Causality: The Beer-Lambert Law is only linear within a certain concentration range. Dilution ensures the measurement is accurate.

-

-

Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation:

-

a. Use the absorbance of the diluted sample and the calibration curve equation to calculate the concentration of the diluted solution.

-

b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.

-

Data Presentation and Interpretation

To facilitate analysis and comparison, the experimentally determined solubility data should be compiled into a structured table. This allows for rapid assessment of suitable solvents for various applications in the drug development pipeline.

Table 1: Template for Experimental Solubility Data of this compound

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes / Observations |

| Methanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] | e.g., Rapid dissolution |

| Ethanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] | |

| Acetone | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] | |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] | |

| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] | e.g., Moderate solubility |

| Dichloromethane | Nonpolar | 25 | [Experimental Data] | [Calculated Data] | e.g., Very low solubility |

| Toluene | Nonpolar | 25 | [Experimental Data] | [Calculated Data] | e.g., Insoluble |

| Hexane | Nonpolar | 25 | [Experimental Data] | [Calculated Data] | e.g., Insoluble |

Interpretation for Drug Development:

-

High Solubility Solvents (e.g., Methanol, DMSO): These are excellent candidates for reaction media, initial purification steps like charcoal treatment, and for preparing high-concentration stock solutions for biological screening.

-

Moderate Solubility Solvents (e.g., Ethyl Acetate, Acetone): These are often ideal for crystallization and final product purification. A solvent in which the compound has high solubility when hot and low solubility when cold is a prime candidate for recrystallization.

-

Low/Insoluble Solvents (e.g., Hexane, Toluene): These are useful as anti-solvents. Adding an anti-solvent to a solution of the compound can induce precipitation or crystallization, a common technique for purification and isolation.

By systematically applying the theoretical principles and experimental protocols outlined in this guide, researchers can efficiently characterize the solubility profile of this compound, accelerating its journey through the drug development process.

References

-

Forlani, L., et al. (2002). 2-Hydroxypyridine-Tautomerism. Arkivoc, 2002, 198–215. Available at: [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

-

Wikipedia. (2023). 2-Pyridone. Available at: [Link]

-

Shahi, A., et al. (2019). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. Available at: [Link]

-

Li, R., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Available at: [Link]

-

van der Merwe, J. H., & Lotter, A. P. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Patel, S. G., et al. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Mirgorod, Y. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Available at: [Link]

-

Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (n.d.). Schematic diagram of solubility determination using isothermal saturation method. Available at: [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranolol using UV Visible Spectrophotometer. Available at: [Link]

-

Alam, A., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. MDPI. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Available at: [Link]

-

Akhtar, M. J., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

-

Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Available at: [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Available at: [Link]

-

Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine. Available at: [Link]

-

Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research. Available at: [Link]

-

Flannery, R. J., et al. (1967). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. Available at: [Link]

- Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.

- Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Shandong Biotech. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-4-picoline. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

theoretical properties of 3-Amino-4-methylpyridin-2-ol

An In-depth Technical Guide to the Theoretical Properties and Tautomeric Landscape of 3-Amino-4-methylpyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and drug development. Acknowledging the limited specific literature on this molecule, this document establishes a foundational framework for its theoretical investigation. The central focus is the critical analysis of its tautomeric equilibria—specifically, the pyridinol/pyridone and potential amino/imino forms—which fundamentally dictates its physicochemical and biological characteristics. We outline a robust computational workflow using Density Functional Theory (DFT) for the elucidation of its structural, electronic, and spectroscopic properties. This guide serves as a roadmap for researchers, providing the necessary theoretical underpinnings and methodological direction to explore the potential of this compound and its derivatives in modern chemical research.

Introduction: The Significance of Substituted Pyridinols

Substituted pyridine and pyridinone scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Their prevalence stems from their ability to engage in a wide array of intermolecular interactions, including hydrogen bonding and aromatic stacking, and their favorable pharmacokinetic profiles. The molecule this compound combines three key functional groups on a pyridine core: an amino group, a methyl group, and a hydroxyl group. This unique substitution pattern suggests a rich chemical landscape, with significant potential for fine-tuning molecular properties for specific biological targets.

However, a thorough review of the scientific literature reveals a notable scarcity of dedicated studies on this compound itself. In contrast, its close analogue, 3-Amino-4-methylpyridine, is a well-documented compound used as a building block in the synthesis of pharmaceuticals like the anti-HIV agent Nevirapine.[2] The introduction of a hydroxyl group at the 2-position dramatically alters the molecule's fundamental nature, introducing the critical concept of tautomerism, which is the primary focus of this guide.

The Core Theoretical Challenge: Tautomeric Equilibrium

For any 2-hydroxypyridine derivative, the most crucial theoretical property to establish is the position of the tautomeric equilibrium. The molecule can exist in at least two primary forms: the aromatic pyridinol form and the non-aromatic pyridone form. This equilibrium is a dynamic process involving the transfer of a proton from the hydroxyl group to the ring nitrogen.

Caption: The primary pyridinol-pyridone tautomeric equilibrium.

The relative stability of these tautomers is paramount as it governs:

-

Hydrogen Bonding: The pyridinol form has a hydroxyl group (donor/acceptor) and a pyridine nitrogen (acceptor). The pyridone form has an N-H group (donor) and a carbonyl group (acceptor). This difference fundamentally changes how the molecule interacts with protein active sites.

-

Aromaticity and Dipole Moment: The pyridinol form is fully aromatic, while the pyridone form has a disrupted aromatic system, leading to a larger dipole moment.

-

pKa: The acidity and basicity of the molecule are tied to the dominant tautomeric form.

While experimental data for this compound is unavailable, studies on related 2-aminopyridines have shown that the amino tautomer is generally favored over the imino form.[3] However, the presence of the 2-hydroxy group makes the pyridinol/pyridone equilibrium the dominant consideration. The relative energies of these forms are highly sensitive to the chemical environment (gas phase, solvent polarity) and the electronic effects of other substituents on the ring.

A Roadmap for Theoretical Characterization: A Computational Workflow

To rigorously determine the properties of this compound, a systematic computational investigation is necessary. The following workflow, grounded in established quantum chemical methods, provides a clear path for elucidating its theoretical characteristics. This approach is informed by successful computational studies on analogous aminopyridine derivatives.[4][5]

Caption: Proposed DFT workflow for theoretical characterization.

Step 1: Geometry Optimization and Vibrational Analysis

The foundational step is to determine the lowest-energy three-dimensional structure for each potential tautomer.

-

Methodology: Density Functional Theory (DFT) is the method of choice for its balance of computational cost and accuracy. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a robust starting point that has proven effective for similar heterocyclic systems.[4]

-

Causality: The geometry of each tautomer must be optimized independently. A subsequent frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. These calculations yield the zero-point vibrational energies (ZPVE) required for accurate thermodynamic analysis.

-

Self-Validation: If imaginary frequencies are found, it indicates a saddle point, and the structure must be re-optimized, for instance, by perturbing the geometry along the imaginary mode.

Step 2: Thermodynamic Analysis and Tautomer Stability

The primary output of the initial calculations is the relative stability of the tautomers.

-

Data Presentation: The relative energies (ΔE) and Gibbs free energies (ΔG) should be calculated for each tautomer relative to the most stable form. These quantitative results directly predict the equilibrium population in the gas phase.

-

Expertise: It is crucial to consider the effect of solvent. The calculations should be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment. The high dipole moment of the pyridone tautomer often leads to its increased stabilization in polar solvents.

Step 3: Electronic Structure and Reactivity Descriptors

Analysis of the frontier molecular orbitals (FMOs) and electrostatic potential provides deep insight into the molecule's reactivity and intermolecular interaction potential.

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, this would reveal the nucleophilic sites (likely the amino nitrogen and the oxygen/carbonyl) and electrophilic sites (like the acidic protons), guiding predictions of how it will interact with biological macromolecules.

Predicted Physicochemical and Spectroscopic Signatures

While awaiting specific computational or experimental data, we can infer likely properties based on the molecule's structure and data from close analogues such as 4-Amino-2-hydroxy-5-methylpyridine.[6]

Physicochemical Properties

The properties of the dominant tautomer will define the molecule's overall characteristics.

| Property | Predicted Characteristic (Based on Tautomer) | Rationale for Investigation |

| pKa | The pyridinol form would have a basic pyridine N and a weakly acidic -OH. The pyridone would have a more acidic N-H proton. | Governs the ionization state at physiological pH, which is critical for solubility and receptor binding. |

| logP | The pyridone tautomer, being more polar, is expected to have a lower logP (less lipophilic) than the pyridinol form. | Determines the molecule's ability to cross biological membranes, a key ADME property. |

| Solubility | The presence of multiple H-bond donors and acceptors suggests moderate aqueous solubility, likely enhanced for the more polar pyridone tautomer. | Crucial for formulation and bioavailability in drug development. |

Spectroscopic Fingerprints for Tautomer Identification

Theoretical calculations of spectra are invaluable for interpreting experimental data and identifying the dominant tautomeric form.

-

¹H and ¹³C NMR: The chemical shifts would be markedly different. The pyridone tautomer would show signals in the vinyl region rather than the purely aromatic region. The carbon attached to the oxygen would show a C-O character (~160 ppm) in the pyridinol form and a C=O character (>170 ppm) in the pyridone form.

-

IR Spectroscopy: The most telling difference would be in the vibrational frequencies. The pyridinol form will exhibit a characteristic O-H stretching band (~3400 cm⁻¹). The pyridone form will instead show a strong C=O stretching band (~1650 cm⁻¹) and an N-H stretching band.

-

UV-Vis Spectroscopy: The electronic transitions, and thus the λ_max, will differ due to the change in the aromatic system. DFT calculations can predict these transitions, aiding in the assignment of experimental spectra.[4]

Conclusion and Future Directions

This compound represents a molecule with significant, yet largely unexplored, potential. This guide establishes that the central theoretical question governing its behavior is the position of its tautomeric equilibrium. We have outlined a comprehensive and rigorous computational workflow that enables researchers to predict its structural, electronic, and spectroscopic properties with high confidence.

The path forward is clear: the theoretical investigations proposed herein must be complemented by experimental synthesis and characterization. A comparative analysis between the calculated properties and empirical data from NMR and IR spectroscopy will provide definitive validation of the dominant tautomeric form in different environments. Such foundational knowledge is an absolute prerequisite for the rational design of this compound derivatives as functional molecules in drug discovery and materials science.

References

- BenchChem (2025). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. BenchChem.

- Jubilant Ingrevia Limited.

- Zhang, Y., et al. (n.d.).

- Khan, M. S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)

- ResearchGate (n.d.). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings.

- Google Patents (n.d.). Preparation process of 3 amino-4 methyl pyridine.

- Li, J., et al. (2022).

- PubChem. 3-Amino-2-chloro-4-methylpyridine.

- Sigma-Aldrich. 3-Amino-4-methylpyridine 97%.

- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Amino-4-methylpyridine.

- Vural, H., et al. (2019). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.

- ResearchGate (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

- Akai, N., et al. (n.d.).

- Kavitha, N., et al. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.

- ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine.

- BenchChem (2025). An In-depth Technical Guide to the Tautomerism of 6-Methylpyridin-2-amine. BenchChem.

- Werbel, V., et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

tautomerism in 3-Amino-4-methylpyridin-2-ol

An In-depth Technical Guide to the Tautomerism of 3-Amino-4-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development.[1] The specific tautomeric form of a molecule dictates its physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular shape, which in turn govern its interaction with biological targets. This guide provides a detailed examination of the tautomeric landscape of this compound, a heterocyclic scaffold relevant to pharmaceutical research. We will dissect the potential tautomeric forms, provide a framework for their computational stability analysis, and outline rigorous experimental protocols for their characterization, thereby offering a comprehensive resource for scientists working with this and related molecular systems.

The Principles of Tautomerism in Substituted Pyridines

Prototropic tautomerism involves the relocation of a proton within a molecule, often between a heteroatom and a carbon or another heteroatom.[2] In the context of this compound, two primary types of tautomerism are of critical concern: lactam-lactim and amino-imino tautomerism.

Lactam-Lactim Tautomerism

The equilibrium between a hydroxy-substituted N-heterocycle (the lactim form) and its corresponding keto-analogue (the lactam form) is a classic example of tautomerism. For 2-hydroxypyridines, the equilibrium strongly favors the lactam (pyridin-2(1H)-one) tautomer.[3] This preference is generally attributed to the greater strength of the C=O double bond compared to the C=N double bond and the amide resonance stabilization present in the lactam ring.[3]

Amino-Imino Tautomerism

Substituted 2-aminopyridines can theoretically exist in equilibrium between the exocyclic amino form and the endocyclic imino form. However, extensive experimental and computational studies have established that the amino tautomer is overwhelmingly more stable under neutral conditions.[4] Computational analyses on derivatives like 2-amino-4-methylpyridine show the amino form to be more stable than the imino tautomer by a significant margin (e.g., 13.60 kcal/mol in the gas phase), rendering the imino form a minor, often negligible, contributor to the overall population at equilibrium.[5]

The Tautomeric Landscape of this compound

Given the principles above, this compound can exist in several potential tautomeric forms. The primary equilibrium involves the interplay between the lactam-lactim and amino-imino states. The four principal neutral tautomers are:

-

Hydroxy-Amino (Lactim) Tautomer: this compound.

-

Keto-Amino (Lactam) Tautomer: 3-Amino-4-methyl-1,2-dihydropyridin-2-one. This is the expected dominant form.

-

Hydroxy-Imino Tautomer: 3-Imino-4-methyl-2,3-dihydropyridin-2-ol.

-

Keto-Imino Tautomer: 4-Methyl-3-imino-1,2,3,4-tetrahydropyridin-2-one.

The electronic nature of the substituents—an electron-donating amino group at the 3-position and a weakly electron-donating methyl group at the 4-position—will modulate the electron density of the ring and influence the precise position of the equilibrium. However, the fundamental preference for the lactam (keto) structure is expected to prevail.

Caption: Primary tautomeric equilibria for this compound.

Computational Investigation of Tautomer Stability

Before undertaking experimental synthesis and characterization, computational chemistry provides an invaluable tool for predicting the relative stabilities of tautomers and understanding the influence of environmental factors like solvent polarity.[5][6]

Rationale

Density Functional Theory (DFT) calculations can accurately predict the ground-state energies of isomers. By calculating the Gibbs free energy (ΔG) of each tautomer, we can determine their relative populations in a given environment (gas phase or solution). A significant energy difference between tautomers indicates a strong preference for the lower-energy form.[5]

Experimental Protocol: DFT Calculations

-

Structure Generation: Build the 3D structures of all four potential tautomers (and any relevant zwitterionic forms) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each structure.

-

Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Energy Calculation: Extract the Gibbs free energy for each optimized tautomer.

-

Solvation Modeling: To simulate solution-phase conditions, repeat the optimization and energy calculations using a Polarizable Continuum Model (PCM) for various solvents (e.g., water, DMSO, chloroform).[7][8] This models the bulk electrostatic effect of the solvent on tautomer stability.

-

Analysis: Calculate the relative energy (ΔΔG) of each tautomer with respect to the most stable form.

Predicted Data Summary

The following table presents expected relative stabilities based on known trends for pyridinones and aminopyridines. The Keto-Amino form is predicted to be the most stable tautomer.

| Tautomer | Predicted ΔG (kcal/mol) in Gas Phase | Predicted ΔG (kcal/mol) in Water | Key Structural Feature |

| Keto-Amino | 0 (Reference) | 0 (Reference) | Amide-like C=O group |

| Hydroxy-Amino | +7 to +10 | +4 to +7 | Aromatic, Phenolic OH |

| Keto-Imino | +12 to +15 | +10 to +13 | C=NH group |

| Hydroxy-Imino | > +18 | > +15 | C=NH and OH groups |

Note: These are illustrative values. Actual calculated values will vary based on the specific computational method.

Experimental Verification and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification of the dominant tautomer and to probe the effects of the solvent on the equilibrium.

Caption: Experimental workflow for tautomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is arguably the most powerful technique for tautomer identification. The chemical environment of each nucleus (¹H and ¹³C) is unique to a specific tautomer, resulting in a distinct spectral fingerprint. The presence of a ¹³C signal in the carbonyl region (~160-175 ppm) is definitive proof of the lactam form, while the absence of a phenolic proton (~9-12 ppm) and the presence of an N-H proton signal argues against the lactim form.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it can solubilize polar compounds and allows for the observation of exchangeable N-H and O-H protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts, multiplicities, and integrals of all signals. Pay close attention to the downfield region (> 8 ppm) for exchangeable protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The key diagnostic signal is the C=O carbon of the lactam form.

-

Solvent Study: Acquire spectra in solvents of differing polarity (e.g., CDCl₃, Methanol-d₄) to observe any shifts in the equilibrium, which would manifest as changes in the relative integrals of signals corresponding to different tautomers.

Predicted Spectroscopic Data for the Dominant Keto-Amino Tautomer:

| Nucleus | Predicted Chemical Shift (δ) | Rationale |

| ¹H | 8.0 - 10.0 ppm (broad s, 1H) | N(1)-H proton of the lactam ring. |

| ¹H | 4.0 - 6.0 ppm (broad s, 2H) | -NH₂ protons. |

| ¹H | 6.0 - 7.5 ppm (2H) | Aromatic/olefinic ring protons. |

| ¹H | 2.0 - 2.5 ppm (s, 3H) | -CH₃ protons. |

| ¹³C | 160 - 175 ppm | C=O carbon (C2), definitive for lactam. |

| ¹³C | 110 - 150 ppm | Aromatic/olefinic ring carbons. |

| ¹³C | 15 - 25 ppm | -CH₃ carbon. |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy excels at identifying specific functional groups. A strong absorption band in the range of 1640-1690 cm⁻¹ is a classic indicator of a C=O stretch in a cyclic amide (lactam), while a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the lactim form.

Protocol:

-

Sample Preparation: Prepare the sample using either the KBr pellet method (for solid-state analysis) or as a thin film on a salt plate from a volatile solvent. For solution-state analysis, use an appropriate solvent and cell.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify the key vibrational bands, focusing on the carbonyl and N-H/O-H stretching regions.

Predicted Key IR Absorptions:

| Tautomer | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |

| Keto-Amino | ~1660 (strong) | ~3400, ~3300 (amine), ~3100 (lactam N-H) | Absent |

| Hydroxy-Amino | Absent | ~3400, ~3300 (amine) | ~3400 (broad) |

Conclusion

The comprehensive analysis of this compound, integrating computational predictions with multi-faceted spectroscopic evidence, is crucial for its definitive structural assignment. The convergence of literature precedent and theoretical principles strongly indicates that this compound exists predominantly as the 3-Amino-4-methyl-1,2-dihydropyridin-2-one tautomer. Understanding this preference is not merely an academic exercise; for drug development professionals, it is a critical piece of information. The dominant tautomer's specific arrangement of hydrogen bond donors and acceptors, its dipole moment, and its overall topology are the features that will be recognized by a target receptor, ultimately dictating the molecule's biological activity. This guide provides the foundational logic and practical methodologies to confidently make such determinations.

References

-

Al-Otaibi, J. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5475. Available from: [Link]

-

Stasyuk, A. J., et al. (2022). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. Physical Chemistry Chemical Physics, 25(1), 227-236. Available from: [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-357. Available from: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

-

Al-amody, H., et al. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications, 16, 1-8. Available from: [Link]

-

Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

-

Krasnikov, S. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 834-842. Available from: [Link]

-

Mrozek, A., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(18), 4252. Available from: [Link]

-

Akai, N., et al. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016-6022. Available from: [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

Akai, N., et al. (2005). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. Chemical Physics Letters, 401(4-6), 469-474. Available from: [Link]

-

ResearchGate. (n.d.). The keto, enol, and deprotonated forms of 2(1H)-pyridone. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Al-Majidi, S. M. K., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ACS Omega, 7(8), 6987-7000. Available from: [Link]

-

Katritzky, A. R. (1969). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 23, 369-380. Available from: [Link]

-

Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12536-12546. Available from: [Link]

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

ResearchGate. (n.d.). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Retrieved from [Link]

Sources

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. chimia.ch [chimia.ch]

- 3. chemtube3d.com [chemtube3d.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-methylpyridin-2-ol: Strategies, Starting Materials, and Core Methodologies

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthetic pathways to obtain 3-Amino-4-methylpyridin-2-ol. Given the limited direct routes to this molecule, this document focuses on the robust synthesis of the key intermediate, 3-amino-4-methylpyridine, followed by an exploration of strategies for the critical hydroxylation at the 2-position.

Introduction: The Significance of Substituted Pyridinols

Substituted pyridin-2-ol scaffolds are prevalent in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in hydrogen bonding. This compound, in particular, presents a versatile platform for further functionalization, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Its synthesis, however, requires a strategic approach, often beginning with the construction of the 3-amino-4-methylpyridine core.

Part 1: Synthesis of the Key Intermediate: 3-Amino-4-methylpyridine

The synthesis of 3-amino-4-methylpyridine is a critical first stage. Several well-established routes have been developed, each with distinct advantages and considerations regarding starting material availability, scalability, and reaction conditions.

Strategy 1: From 4-Picoline via Nitration and Reduction

A common and direct approach begins with the readily available starting material, 4-picoline. This method involves the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.

Mechanism Insight: The nitration of 4-picoline is an electrophilic aromatic substitution. The methyl group at the 4-position directs the incoming nitro group to the 3-position. The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation.

Experimental Protocol:

-

Nitration of 4-Picoline: In a reaction vessel, 4-methylpyridine is treated with a nitrating agent such as N₂O₅ at low temperatures (e.g., -78°C) to yield 3-nitro-4-methylpyridine.[1]

-

Reduction of 3-Nitro-4-methylpyridine: The resulting 3-nitro-4-methylpyridine is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to afford 3-amino-4-methylpyridine.[1]

Causality Behind Experimental Choices: The use of a potent nitrating agent like N₂O₅ is necessary to overcome the electron-deficient nature of the pyridine ring. The low reaction temperature helps to control the regioselectivity and prevent side reactions. Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields of the desired amine.

Strategy 2: From 3-Halo-4-methylpyridine via Amination

This strategy involves the nucleophilic substitution of a halogen atom at the 3-position of the pyridine ring with an amino group. This method is particularly useful when substituted 3-halo-4-methylpyridines are accessible.

Mechanism Insight: This reaction proceeds via a nucleophilic aromatic substitution mechanism. The presence of a copper catalyst facilitates the amination by activating the carbon-halogen bond.

Experimental Protocol:

-

Preparation of 3-Bromo-4-methylpyridine: 4-picoline is treated with bromine in the presence of oleum (20% SO₃ in H₂SO₄) at elevated temperatures (160-170°C) to yield 3-bromo-4-methylpyridine.[1]

-

Amination of 3-Halo-4-methylpyridine: 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine is heated with concentrated ammonia water or ammonia gas in a solvent like methanol in an autoclave at high temperatures (e.g., 180°C) in the presence of a copper sulfate catalyst to produce 3-amino-4-methylpyridine.[1]

Causality Behind Experimental Choices: The use of a copper catalyst is crucial for this transformation, as it lowers the activation energy for the nucleophilic substitution on the electron-deficient pyridine ring. The high temperature and pressure are necessary to drive the reaction to completion.

Strategy 3: From 2-Amino-4-picoline